

## Comparing the efficacy of Tyk2-IN-11 with other selective TYK2 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Guide to the Efficacy of Selective TYK2 Inhibitors

#### Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. [1] Specifically, TYK2 is essential for signal transduction downstream of receptors for interleukin (IL)-12, IL-23, and Type I interferons (IFNs), which are key drivers in the pathogenesis of conditions like psoriasis and psoriatic arthritis.[1][2] Unlike other JAK family members (JAK1, JAK2, JAK3) that are also involved in broader physiological processes such as hematopoiesis, TYK2 presents a more focused target for therapeutic intervention.[1]

This has led to the development of selective TYK2 inhibitors. These inhibitors can be broadly classified into two categories based on their mechanism of action:

- Allosteric Inhibitors: These novel agents bind to the regulatory pseudokinase (JH2) domain
  of TYK2. This binding locks the enzyme in an inactive conformation, preventing its activation.
  [1][3] This mechanism allows for exceptional selectivity for TYK2 over other JAKs, whose
  JH2 domains are structurally distinct.[3]
- Orthosteric Inhibitors: These inhibitors target the highly conserved ATP-binding site within the active kinase (JH1) domain. Due to the structural similarity of the ATP-binding site across the



JAK family, achieving high selectivity with this approach is challenging, and these inhibitors often exhibit activity against other JAKs.[3][4]

This guide provides an objective comparison of the efficacy of **Tyk2-IN-11** and other selective TYK2 inhibitors, supported by experimental data and detailed methodologies for key assays.

### **Comparative Efficacy Data**

The efficacy and selectivity of TYK2 inhibitors are primarily assessed through biochemical and cellular assays. Biochemical assays measure the direct interaction of the inhibitor with the kinase protein, while cellular assays measure the functional consequence of this inhibition on signaling pathways within a cellular context.

#### **Biochemical Potency and Selectivity**

The following table summarizes the biochemical inhibitory potency (IC50 or Ki) of various TYK2 inhibitors against the TYK2 protein (specifically the JH2 domain for allosteric inhibitors) and other JAK family members. Lower values indicate higher potency.



| Inhibitor           | Туре                | TYK2<br>Potency    | JAK1<br>Potency        | JAK2<br>Potency       | JAK3<br>Potency       | Selectivit<br>y Profile                                                             |
|---------------------|---------------------|--------------------|------------------------|-----------------------|-----------------------|-------------------------------------------------------------------------------------|
| Tyk2-IN-11          | Allosteric<br>(JH2) | 0.016 nM<br>(IC50) | 0.31 nM<br>(IC50, JH2) | Not<br>Reported       | Not<br>Reported       | Highly potent against TYK2 JH2, with high potency also against JAK1 JH2.            |
| Deucravaci<br>tinib | Allosteric<br>(JH2) | 0.02 nM<br>(Ki)    | >4000 nM<br>(Ki, JH1)  | >4000 nM<br>(Ki, JH1) | >4000 nM<br>(Ki, JH1) | Exceptiona Ily selective for TYK2 over all other JAKs at the biochemica I level.[6] |
| BMS-<br>986202      | Allosteric<br>(JH2) | 0.19 nM<br>(IC50)  | 7.8 nM<br>(IC50, JH2)  | Not<br>Reported       | Not<br>Reported       | Highly potent and selective for TYK2 JH2, with some activity on JAK1 JH2.           |
| ESK-001             | Allosteric<br>(JH2) | Not<br>Reported    | >30,000<br>nM (IC50)   | >30,000<br>nM (IC50)  | >30,000<br>nM (IC50)  | Preclinical data indicates high selectivity against                                 |



|             |             |         |         |         |         | JAK1-3.<br>[10]                                                                            |
|-------------|-------------|---------|---------|---------|---------|--------------------------------------------------------------------------------------------|
| Brepocitini | Orthosteric | 22.7 nM | 16.8 nM | 76.6 nM | 6490 nM | A potent TYK2/JAK 1 inhibitor with significantl y less activity against JAK2 and JAK3.[11] |
| b           | (JH1)       | (IC50)  | (IC50)  | (IC50)  | (IC50)  |                                                                                            |

Note: Data is compiled from various sources and assay conditions may differ. JH1 and JH2 refer to the active kinase and pseudokinase domains, respectively.

#### **Cellular Functional Potency**

This table presents the potency of inhibitors in cellular assays, which measure the inhibition of specific cytokine-induced signaling pathways. These assays provide a more physiologically relevant measure of a drug's efficacy.



| Inhibitor                                  | Assay Type (Pathway)                  | IC50 (nM)       |
|--------------------------------------------|---------------------------------------|-----------------|
| Deucravacitinib                            | Whole Blood (IL-12 induced IFN-γ)     | 40 nM           |
| Whole Blood (IL-2 induced pSTAT5 - JAK1/3) | 1646 nM                               |                 |
| Whole Blood (TPO induced pSTAT3 - JAK2)    | >10,000 nM                            |                 |
| BMS-986202                                 | Kit225 T cells (IFNα signaling)       | 10 nM           |
| Kit225 T cells (IL-23 signaling)           | 12 nM                                 |                 |
| Human Whole Blood (IFNα induced pSTAT5)    | 58 nM                                 | _               |
| ESK-001                                    | Human Whole Blood (TYK2-<br>mediated) | -<br>104-149 nM |
| Human Whole Blood (JAK1-3 mediated)        | >30,000 nM                            |                 |

Note: Data for **Tyk2-IN-11** in cellular assays is not available in the public domain. The data clearly demonstrates the functional selectivity of allosteric inhibitors like Deucravacitinib, BMS-986202, and ESK-001, which potently inhibit TYK2-mediated pathways with minimal impact on pathways dependent on other JAKs.[8][10][12]

# Signaling Pathways and Experimental Workflows TYK2 Signaling Pathway

TYK2 is an intracellular kinase that associates with the receptors for key cytokines such as IL-12, IL-23, and Type I IFNs. Upon cytokine binding, TYK2, in partnership with another JAK protein (JAK1 or JAK2), becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[9][13] Selective TYK2 inhibitors block this critical phosphorylation step.





Click to download full resolution via product page

Caption: TYK2 mediates cytokine signaling via the JAK-STAT pathway.



#### **General Workflow for TYK2 Inhibitor Characterization**

The evaluation of a novel TYK2 inhibitor follows a standardized workflow. It begins with biochemical assays to determine direct potency and selectivity on isolated enzymes. This is followed by cellular assays to confirm on-target activity and selectivity in a biological context, such as inhibiting STAT phosphorylation in immune cells.





Click to download full resolution via product page

Caption: A typical workflow for characterizing novel TYK2 inhibitors.



### **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for the key experiments used to characterize TYK2 inhibitors.

#### **Biochemical Kinase Inhibition Assay (TR-FRET Method)**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TYK2 directly. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

- Objective: To determine the IC50 value of an inhibitor against purified TYK2 kinase.
- Materials:
  - Purified recombinant TYK2 enzyme.
  - Z'-LYTE™ Tyr6 Peptide Substrate (or similar).
  - ATP.
  - Test inhibitor (e.g., Tyk2-IN-11) serially diluted in DMSO.
  - LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate.
  - TR-FRET compatible microplate reader.
  - Kinase reaction buffer.
- Protocol:
  - Prepare a kinase reaction mixture containing kinase buffer, the peptide substrate, and ATP at its determined Km concentration.[14]
  - Dispense the test inhibitor across a 384-well plate at various concentrations (typically a 3fold serial dilution). Include DMSO-only wells as a no-inhibition control.
  - Add the purified TYK2 enzyme to the wells and briefly pre-incubate with the inhibitor.[15]



- Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[14]
- Allow the reaction to proceed for 60 minutes at room temperature.[15]
- Stop the reaction by adding a development solution containing EDTA and the terbiumlabeled phosphospecific antibody.[14]
- Incubate for an additional 30-60 minutes to allow antibody binding.[14]
- Read the plate on a TR-FRET plate reader, measuring the emission ratio.
- Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[15]

## Whole Blood Phospho-STAT (pSTAT) Inhibition Assay

This assay measures the functional inhibition of a TYK2-dependent signaling pathway in a complex biological matrix, providing a robust measure of cellular potency and selectivity.

- Objective: To determine the IC50 of an inhibitor for the inhibition of cytokine-induced STAT phosphorylation in human whole blood.
- Materials:
  - Freshly collected human whole blood (using heparin or EDTA as an anticoagulant).
  - Test inhibitor serially diluted in DMSO.
  - Cytokine stimulant (e.g., IL-12 or IFN-α for TYK2-dependent pathways).[16]
  - Erythrocyte lysis buffer.
  - Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit).[16]
  - Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and an intracellular target (e.g., phospho-STAT4).
  - Flow cytometer.



#### · Protocol:

- Aliquot 100 μL of whole blood into a 96-well plate.
- Add the test inhibitor at various concentrations and incubate for 1 hour at 37°C.[16]
- Stimulate the blood by adding the appropriate cytokine (e.g., 100 ng/ml IFN-α) and incubate for 15 minutes at 37°C. Leave some samples unstimulated as a negative control.
   [16]
- Immediately fix the cells by adding a fixation buffer to stop the signaling reaction.
- Lyse the red blood cells using a lysis buffer.
- Permeabilize the remaining leukocytes to allow for intracellular antibody staining.[16]
- Stain the cells with a cocktail of fluorescent antibodies (e.g., anti-CD4 and anti-pSTAT4)
   for 20-30 minutes at room temperature.
- Wash the cells and resuspend in buffer for analysis.
- Acquire data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
- Determine the median fluorescence intensity (MFI) of the pSTAT signal and calculate the IC50 from the dose-response curve.[17]

#### Cytokine Release Assay (IL-12 induced IFN-y)

This assay measures the downstream consequence of TYK2 signaling inhibition—the suppression of pro-inflammatory cytokine production.

- Objective: To measure the inhibitor's ability to block the production of IFN-γ by immune cells following stimulation with IL-12.
- Materials:
  - Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood.



- Recombinant human IL-12 (and IL-18, if synergistic stimulation is desired).[18]
- Test inhibitor serially diluted in DMSO.
- Cell culture medium.
- IFN-y ELISA kit or Cytometric Bead Array (CBA) kit.[18]
- Protocol:
  - Plate PBMCs at a defined density (e.g., 2x10^6 cells/mL) in a 96-well plate.
  - Add the test inhibitor at desired concentrations and pre-incubate for 1-2 hours.
  - Stimulate the cells with IL-12 (e.g., 1-10 ng/mL).[18][19]
  - Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
  - After incubation, centrifuge the plate and carefully collect the supernatant.
  - Quantify the concentration of IFN-γ in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.[20]
  - Plot the IFN-y concentration against the inhibitor concentration to generate a doseresponse curve and determine the IC50 value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Alumis' Oral TYK2 Inhibitor ESK-001 Shows Sustained Efficacy in Psoriasis Phase 2 Extension [trial.medpath.com]

#### Validation & Comparative





- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fullmoonbio.com [fullmoonbio.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. BMS-986202|CAS 1771691-34-9|DC Chemicals [dcchemicals.com]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. researchgate.net [researchgate.net]
- 13. alumis.com [alumis.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Antigen-Independent IFN-y Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 PMC [pmc.ncbi.nlm.nih.gov]
- 19. Massive interleukin-12-induced interferon-y production by interleukin-15-stimulated lamina propria lymphocytes followed by down-regulation of the interleukin-12 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamics of interferon-gamma release assay and cytokine profiles in blood and respiratory tract specimens from mice with tuberculosis and the effect of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the efficacy of Tyk2-IN-11 with other selective TYK2 inhibitors.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416376#comparing-the-efficacy-of-tyk2-in-11-with-other-selective-tyk2-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com